1,2-Epoxy-1-methylcyclohexane

Vue d'ensemble

Description

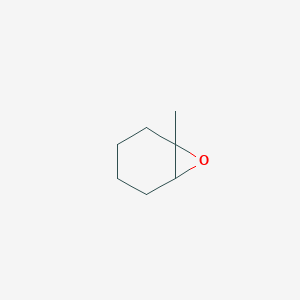

1,2-Epoxy-1-methylcyclohexane is an organic compound with the molecular formula C7H12O. It is a colorless liquid with a characteristic odor and is known for its role as an intermediate in organic synthesis. The compound features a three-membered epoxide ring fused to a six-membered cyclohexane ring, with a methyl group attached to the epoxide ring.

Méthodes De Préparation

1,2-Epoxy-1-methylcyclohexane can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

- One common method involves the reaction of 1-methyl-1-cyclohexene with a peracid, such as peracetic acid or m-chloroperbenzoic acid, under mild conditions. This reaction proceeds via an electrophilic addition mechanism, where the peracid adds to the double bond of 1-methyl-1-cyclohexene, forming the epoxide ring.

- Another method involves the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to oxidize 1-methyl-1-cyclohexene to this compound.

-

Industrial Production Methods

- Industrially, this compound is produced using similar methods but on a larger scale. The choice of oxidizing agent and catalyst can vary depending on the desired yield and purity of the product. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

1,2-Epoxy-1-methylcyclohexane undergoes various chemical reactions, including:

-

Ring-Opening Reactions

Acid-Catalyzed Ring-Opening: In the presence of acids such as hydrochloric acid or sulfuric acid, the epoxide ring can be opened to form trans-1,2-diols. For example, the reaction with hydrochloric acid yields 2-chloro-1-methylcyclohexanol.

Base-Catalyzed Ring-Opening: Strong nucleophiles such as hydroxide ions can also open the epoxide ring, leading to the formation of 1,2-diols.

-

Substitution Reactions

Nucleophilic Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.

-

Oxidation and Reduction

Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the epoxide ring can yield the corresponding alcohols.

Applications De Recherche Scientifique

Overview

1,2-Epoxy-1-methylcyclohexane (C7H12O) is an organic compound characterized by a three-membered epoxide ring fused to a cyclohexane ring. Its unique structure imparts significant reactivity, making it valuable in various scientific and industrial applications. This article explores its applications across multiple domains, including chemistry, biology, medicine, and industry.

Chemical Properties and Reactivity

The compound features a strained epoxide ring that is highly reactive, enabling it to undergo various chemical transformations. Key properties include:

- Molecular Formula : C7H12O

- Boiling Point : Approximately 138°C

- Structure : A cyclohexane ring with an epoxide functional group.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the following ways:

- Model Substrate : It acts as a model substrate for studying epoxide ring-opening mechanisms and stereochemistry. This is crucial for understanding reaction pathways in organic chemistry.

- Synthesis of Organic Compounds : The compound is involved in the synthesis of various pharmaceuticals and agrochemicals, where its reactivity facilitates the formation of complex molecules.

Biology and Medicine

In biological research, this compound has several notable applications:

- Biological Activity Studies : It is often used as a reference compound to evaluate the biological activity of other epoxide-containing compounds.

- Drug Development : The compound plays a role in the development of enzyme inhibitors and other bioactive molecules, contributing to advancements in medicinal chemistry.

Industrial Applications

The industrial relevance of this compound is significant due to its utility in polymer production:

- Polymerization : It is employed in the production of polymers and resins. Its ability to react with other monomers allows for the creation of cross-linked materials that exhibit desirable mechanical properties.

- Coatings and Adhesives : The compound's reactivity makes it suitable for use in coatings and adhesives, enhancing durability and performance.

Case Study 1: Epoxide Ring Opening Reactions

Research has demonstrated that this compound can undergo acid-catalyzed ring-opening reactions. For instance, when reacted with hydrochloric acid, it yields trans-1,2-diols. This reaction pathway is crucial for synthesizing various alcohol derivatives used in organic synthesis .

Case Study 2: Continuous Flow Synthesis

A study explored the continuous flow synthesis of 1-methylcyclohexene oxide using hydrogen peroxide as an oxidant. The researchers optimized reaction conditions to achieve high conversion rates while minimizing by-products. This method highlights the compound's versatility in industrial applications .

Mécanisme D'action

The mechanism of action of 1,2-epoxy-1-methylcyclohexane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The compound’s reactivity is influenced by the electronic and steric effects of the methyl group attached to the epoxide ring. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.

Comparaison Avec Des Composés Similaires

1,2-Epoxy-1-methylcyclohexane can be compared with other similar compounds, such as:

-

1,2-Epoxycyclohexane

- Lacks the methyl group, resulting in different reactivity and steric effects.

- Used in similar applications but may exhibit different reaction rates and selectivities.

-

1,2-Epoxy-2-methylcyclohexane

- The methyl group is positioned differently, leading to variations in reactivity and product distribution in ring-opening reactions.

-

1,2-Epoxy-1-phenylcyclohexane

- Contains a phenyl group instead of a methyl group, significantly altering its electronic properties and reactivity.

Activité Biologique

1,2-Epoxy-1-methylcyclohexane (C7H12O) is an organic compound characterized by a three-membered epoxide ring fused to a cyclohexane ring, with a methyl group attached. This compound is notable for its chemical reactivity and has been studied for its biological activities, particularly in the context of organic synthesis and potential therapeutic applications.

This compound is a colorless liquid with a characteristic odor. Its structure includes:

- Epoxide Ring : A strained three-membered ring that contributes to its high reactivity.

- Cyclohexane Backbone : Provides stability and influences the compound's physical properties.

The biological activity of this compound primarily arises from the reactivity of its epoxide ring. The strain in the ring makes it susceptible to nucleophilic attack, leading to various biological interactions. The mechanism can be summarized as follows:

- Nucleophilic Attack : The epoxide ring can undergo nucleophilic attack by various biological nucleophiles (e.g., amino acids, thiols).

- Ring Opening : This reaction typically results in the formation of diols or substituted products depending on the nucleophile involved.

- Biological Interactions : The resulting products can interact with biological macromolecules, influencing cellular processes.

1. Enzyme Inhibition

Research indicates that this compound can serve as a model compound in studies aimed at understanding enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites through nucleophilic attack has been investigated in various studies .

2. Toxicological Studies

The compound has been evaluated for its potential toxic effects. Studies have shown that epoxides can exhibit mutagenic properties due to their ability to react with DNA and proteins, leading to cellular damage .

3. Pharmacological Potential

The compound's reactivity has led researchers to explore its potential as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been synthesized and tested for their antimicrobial and anticancer activities .

Case Study 1: Epoxide Reactivity in Biological Systems

A study focused on the interaction of this compound with glutathione S-transferase (GST), an important enzyme in detoxification pathways. The research demonstrated that the epoxide could inhibit GST activity through covalent modification, highlighting its potential role as a toxicant in biological systems .

Case Study 2: Synthesis of Bioactive Compounds

In another study, researchers synthesized various derivatives of this compound to evaluate their antibacterial properties against common pathogens. Several derivatives exhibited significant activity, suggesting that modifications to the epoxide structure could enhance biological efficacy .

| Derivative | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Derivative A | 32 µg/mL | Moderate |

| Derivative B | 16 µg/mL | High |

| Derivative C | >64 µg/mL | Low |

Propriétés

IUPAC Name |

1-methyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEKVYPYFQSFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873233 | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-33-3 | |

| Record name | 1,2-Epoxy-1-methylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 1,2-epoxy-1-methylcyclohexane play in studying the reactivity of Cp2Ti(H)Cl?

A1: Researchers used this compound as a model epoxide to generate and study the reactivity of Cp2Ti(H)Cl []. The reaction between these two compounds allowed scientists to observe the production of hydrogen gas, confirming the instability of Cp2Ti(H)Cl and its tendency to undergo reductive elimination of hydrogen. This reaction also provided insight into the mechanism of Cp2TiCl-mediated epoxide ring-opening reactions.

Q2: How does the reaction stoichiometry between this compound and Cp2TiCl support the instability of Cp2Ti(H)Cl?

A2: Experimental results demonstrate a 1:1 stoichiometry for the reaction between Cp2TiCl and this compound []. Furthermore, the reaction produces 1 mole of hydrogen gas for every 2 moles of epoxide consumed. This stoichiometry aligns with the proposed mechanism where Cp2Ti(H)Cl, formed as an intermediate, decomposes into Cp2TiCl and hydrogen gas, with the latter being released as a byproduct.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.